molecular formula C18H18N4O2 B10868781 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10868781
M. Wt: 322.4 g/mol
InChI Key: QSCKTYCRPQZWNQ-UHFFFAOYSA-N
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Description

  • Condense the pyrazolone intermediate with a pyridine derivative (e.g., 3-aminopyridine).
  • The reaction proceeds via an imine formation, followed by cyclization to yield the desired compound.

Industrial Production

While industrial-scale production methods may not be widely documented, research efforts are ongoing to optimize large-scale synthesis for practical applications.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves several steps. One practical approach is the construction of the pyrazolone ring followed by the introduction of the pyridine moiety. Specific synthetic routes may vary, but here’s a general outline:

  • Formation of Pyrazolone Ring

    • Start with a suitable precursor (e.g., 4-methoxyacetophenone).
    • React the precursor with hydrazine hydrate to form the pyrazolone ring.
    • Introduce the methyl group at the appropriate position.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction can modify the substituents, affecting its properties.

    Substitution: Substituents on the aromatic rings can be replaced by other groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.

Scientific Research Applications

Chemistry:

    Heterocyclic Chemistry: The compound’s unique fused ring system contributes to its significance in heterocyclic chemistry.

    Drug Design: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine:

    Biological Activity: Investigate its interactions with biological targets (enzymes, receptors, etc.).

    Pharmacology: Assess its pharmacokinetics and pharmacodynamics.

Industry:

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways comprehensively.

Comparison with Similar Compounds

    Similar Compounds: Explore related pyrazolone derivatives and pyridine-containing molecules.

    Uniqueness: Highlight its distinctive features compared to structurally similar compounds.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O2/c1-12(20-14-5-4-10-19-11-14)17-13(2)21-22(18(17)23)15-6-8-16(24-3)9-7-15/h4-11,21H,1-3H3

InChI Key

QSCKTYCRPQZWNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CN=CC=C3)C

Origin of Product

United States

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